molecular formula C13H15ClN2O3S2 B5353791 N-(4-chloro-2,5-dimethoxyphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide

Cat. No.: B5353791
M. Wt: 346.9 g/mol
InChI Key: NCOQWKSGNMNERL-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide, also known as CMT-3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CMT-3 belongs to the family of thiazole-based compounds and has been shown to exhibit promising anticancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide is not fully understood, but it is believed to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the breakdown of extracellular matrix proteins. MMPs are involved in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, overexpression of MMPs has been implicated in various pathological conditions, including cancer and inflammatory diseases. By inhibiting the activity of MMPs, this compound may prevent the degradation of extracellular matrix proteins, leading to the inhibition of cancer cell invasion and metastasis and reduced inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell migration and invasion, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models of cancer. This compound has also been shown to reduce joint inflammation and cartilage destruction in animal models of arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide is its potent anticancer and anti-inflammatory properties, which make it a potential candidate for the treatment of cancer and inflammatory diseases. Additionally, this compound has been shown to exhibit low toxicity in animal models, making it a relatively safe compound for use in preclinical studies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for its potential therapeutic applications.

Future Directions

There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide. One potential direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases in clinical trials. Another direction is to explore the underlying mechanisms of this compound's anticancer and anti-inflammatory properties, which could lead to the development of more potent and selective compounds. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide involves the reaction of 2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetic acid with 4-chloro-2,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, prostate, lung, and colon cancer cells. This compound has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3S2/c1-18-10-6-9(11(19-2)5-8(10)14)16-12(17)7-21-13-15-3-4-20-13/h5-6H,3-4,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOQWKSGNMNERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CSC2=NCCS2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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